4-氨基-2-氯-3-氟苯甲腈

概述

描述

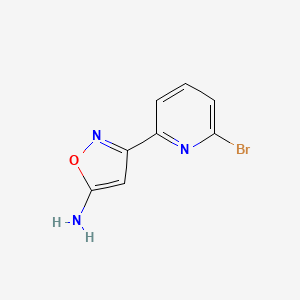

“4-Amino-2-chloro-3-fluorobenzonitrile” is a chemical compound with the CAS Number: 757247-99-7 . It has a molecular weight of 170.57 . The IUPAC name for this compound is 4-amino-2-chloro-3-fluorobenzonitrile .

Synthesis Analysis

The synthesis of benzonitriles, which includes “4-Amino-2-chloro-3-fluorobenzonitrile”, often involves the conversion of the corresponding benzoic acids to its chloride and then to its amide followed by dehydration . Another method involves heating the acid with one equivalent of an arylsulphonamide and two equivalents of phosphorus pentachloride .

Molecular Structure Analysis

The linear formula for “4-Amino-2-chloro-3-fluorobenzonitrile” is C7H4ClFN2 . The InChI key for this compound is XSTLYVVLZCCQOC-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

“4-Amino-2-chloro-3-fluorobenzonitrile” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

科学研究应用

化学固定二氧化碳

4-氨基-2-氯-3-氟苯甲腈,一种氨基苯甲腈,已被研究用于化学固定二氧化碳。Kimura等人(2012年)的研究探讨了氨基苯甲腈在将CO₂转化为喹唑啉-2,4(1H,3H)-二酮中的作用,突显了这些化合物在碳捕集和利用过程中的潜力 (Kimura, Sunaba, Kamata, & Mizuno, 2012)。

分子内电荷转移

Rappoport和Furche(2004年)研究了4-(二甲基)氨基苯甲腈,一种类似的化合物,以了解其光诱导分子内电荷转移的性质。这项研究为理解氨基苯甲腈在不同状态下的行为提供了见解 (Rappoport & Furche, 2004)。

药物研究

在药物研究中,氨基苯甲腈用作合成各种生物活性化合物的起始物质。Nishioka等人(1992年)描述了一种氨基苯甲腈衍生物在标记新型胆碱酯酶抑制剂用于代谢研究中的应用,展示了这些化合物在药物开发中的实用性 (Nishioka, Kamada, & Kanamaru, 1992)。

太阳能材料

Jeong等人(2011年)探讨了一种全氟化合物,与氨基苯甲腈密切相关,作为聚合物太阳能电池中的添加剂的应用。这项研究强调了这类化合物在提高太阳能材料效率方面的潜力 (Jeong, Woo, Lyu, & Han, 2011)。

金属配合物的合成

Govindharaju等人(2019年)利用2-氨基苯甲腈合成和评估了一个双核桥联Cr(III)配合物。这项研究对配位化学领域做出了贡献,并展示了氨基苯甲腈在金属配合物合成中的适用性 (Govindharaju et al., 2019)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

作用机制

Target of Action

It’s often used in laboratory settings for the synthesis of various substances .

Mode of Action

It’s likely that it interacts with its targets through a variety of chemical reactions, potentially involving nucleophilic substitution or free radical reactions .

Biochemical Pathways

Given its chemical structure, it may be involved in reactions at the benzylic position .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-2-chloro-3-fluorobenzonitrile . For instance, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . The compound should be stored in a well-ventilated place, kept cool, and locked up .

生化分析

Biochemical Properties

The role of 4-Amino-2-chloro-3-fluorobenzonitrile in biochemical reactions is not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 4-Amino-2-chloro-3-fluorobenzonitrile on cellular function in in vitro or in vivo studies have not been extensively studied .

属性

IUPAC Name |

4-amino-2-chloro-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTLYVVLZCCQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697143 | |

| Record name | 4-Amino-2-chloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757247-99-7 | |

| Record name | 4-Amino-2-chloro-3-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=757247-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-chloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)

![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B1524561.png)

![tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B1524565.png)

![6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1524568.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524572.png)